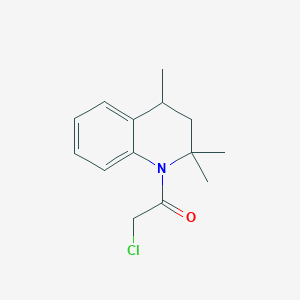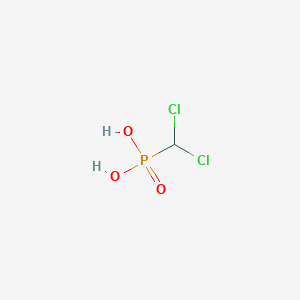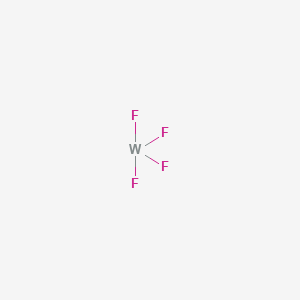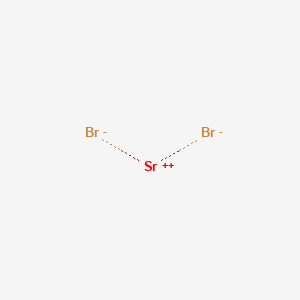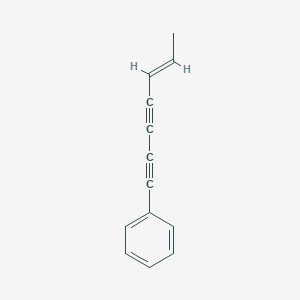
1-Phenyl-5-heptene-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-heptene-1,3-diyne, also known as PPD, is a chemical compound with the molecular formula C16H14. It is a member of the alkyne family and has a triple bond between the first and third carbon atoms of the heptene chain. PPD has gained attention in the scientific community due to its unique structure and potential applications in research.
Aplicaciones Científicas De Investigación
Cyclo-oligomerization and Rearrangement of Phenylated Diynes :
- Study reveals that phenylated diynes like 1-Phenyl-5-heptene-1,3-diyne undergo cyclo-oligomerization and rearrangement under certain conditions, using catalysts like RhCl3 and H2PtCl6 (Badrieh et al., 1991).
Substituent Effects on Cyclization Mode :
- A study on the cyclization of similar compounds, including phenylsulfonyl-3-hepten-1,5-diyne systems, highlights the influence of aryl groups on the cyclization process (Wu et al., 2004).
Synthesis of 1,3-diynes via Palladium-Catalyzed Reactions :
- Research demonstrates the successful synthesis of 1,3-diynes from 1,1-dibromo-1-alkenes, which could include structures similar to 1-Phenyl-5-heptene-1,3-diyne (Shen & Thomas, 2000).
Hyperbranched Conjugated Poly(tetraphenylethene) :
- Research on tetraphenylethene-containing diyne indicates potential in polymer synthesis and applications like fluorescent photopatterning and explosive detection (Hu et al., 2012).
Catalytic Reduction of Phenyl-Conjugated Acetylenic Halides :
- Studies show that compounds like 1-Phenyl-5-heptene-1,3-diyne can undergo catalytic reduction, leading to various products depending on the catalyst and conditions used (Mubarak et al., 2007).
Long-Range Atom Topomerization in Conjugated Polyynes :
- Investigations into long-range carbon atom topomerization in diynes suggest complex chemical behavior and potential applications in chemical synthesis and rearrangement studies (Mabry & Johnson, 2002).
Diyne-Containing Poly(p-phenylene−vinylene)s :
- Research into diynes' role in polymer chemistry reveals their impact on the absorption and emission behaviors of polymers, showing significant applications in materials science (Egbe et al., 2005).
Interaction of Sulfur with Phenylated Diynes :
- A study focusing on the reaction of sulfur with diynes like 1-Phenyl-5-heptene-1,3-diyne underlines the diverse chemical reactions and products that can be achieved (Blum et al., 1993).
Synthesis of Arylnaphthalene Lactones :
- Research on the synthesis of arylnaphthalene lignan lactones, which have anticancer and antiviral properties, indicates potential applications in pharmaceutical chemistry (Eghbali et al., 2008).
Advances in Glaser Coupling Employing Greener Protocols :
- Recent advancements in Glaser coupling, used for synthesizing 1,3-diynes, highlight the environmental considerations and broader applications in complex molecule construction (Sindhu & Anilkumar, 2014).
Chemical Behavior of Benzocycloocten-diyne Compounds :
- The study on the reactivity of benzocycloocten-diyne compounds provides insights into their potential applications in novel derivative synthesis (Werner et al., 2010).
Rhodium-Catalyzed Annulation/Cyclization of Amidines and Diynes :
- This study describes a novel method for creating nitrogen-containing heterocycles using a rhodium-catalyzed reaction, indicating potential applications in heterocyclic chemistry (Xu et al., 2018).
Propiedades
Número CAS |
13678-98-3 |
|---|---|
Nombre del producto |
1-Phenyl-5-heptene-1,3-diyne |
Fórmula molecular |
C13H10 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
[(E)-hept-5-en-1,3-diynyl]benzene |
InChI |
InChI=1S/C13H10/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-3,6,8-9,11-12H,1H3/b3-2+ |
Clave InChI |
OQOPFMDMSRLRRH-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/C#CC#CC1=CC=CC=C1 |
SMILES |
CC=CC#CC#CC1=CC=CC=C1 |
SMILES canónico |
CC=CC#CC#CC1=CC=CC=C1 |
Sinónimos |
HEPT-1,3-DIYN-5-ENYLBENZENE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




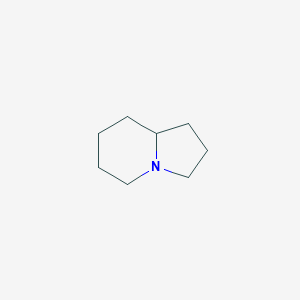
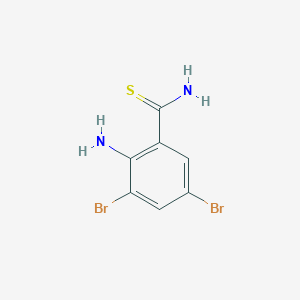
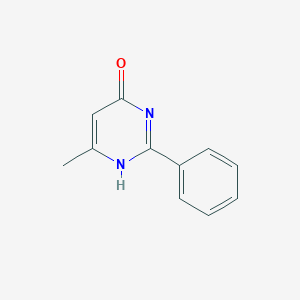
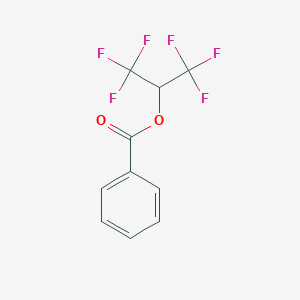
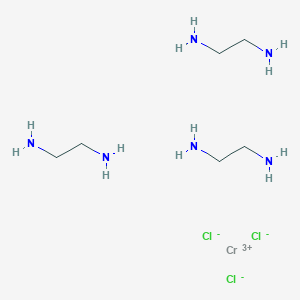
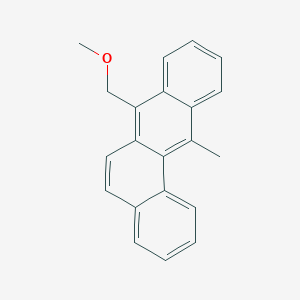
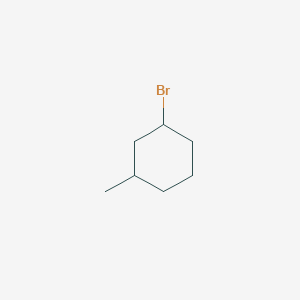
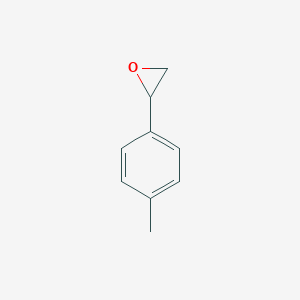
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
